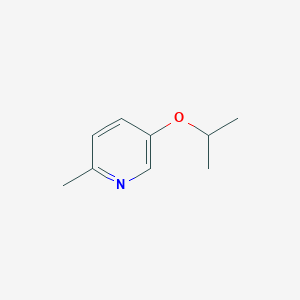

Pyridine, 2-methyl-5-(1-methylethoxy)-

Description

Pyridine, 2-methyl-5-(1-methylethoxy)- (IUPAC name: 5-isopropoxy-2-methylpyridine) is a substituted pyridine derivative characterized by a methyl group at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the pyridine ring.

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-5-4-8(3)10-6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXCIRYFEDTNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537406 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89084-58-2 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-5-(1-methylethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-bromopyridine with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of Pyridine, 2-methyl-5-(1-methylethoxy)- often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methyl-5-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halides.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-methyl-5-(1-methylethoxy)- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-5-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. It may also interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following pyridine derivatives are compared based on substituent type, position, and functional groups:

Physicochemical Properties

- Polarity and Solubility : The isopropoxy group in 5-isopropoxy-2-methylpyridine likely increases hydrophobicity compared to methoxy derivatives but less than alkenyl-substituted analogues (e.g., Log Kow ~2.8 for 2-methyl-5-(1-methylethenyl)pyridine []).

- Reactivity : The ether group is less reactive than nitro or alkenyl substituents, making it more stable under acidic/basic conditions.

Biological Activity

Overview

Pyridine, 2-methyl-5-(1-methylethoxy)- (CAS No. 89084-58-2) is a heterocyclic compound with the molecular formula C9H13NO. This compound is a derivative of pyridine, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this pyridine derivative, characterized by the presence of both a methyl and a methylethoxy group, enhances its reactivity and potential biological activities.

The compound undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form pyridine N-oxides.

- Reduction : Can be reduced to produce different pyridine derivatives.

- Substitution : Capable of undergoing nucleophilic substitution reactions with various nucleophiles.

These reactions contribute to its utility in organic synthesis and medicinal chemistry.

The biological activity of Pyridine, 2-methyl-5-(1-methylethoxy)- is attributed to its interactions with biological macromolecules. It may act as a ligand that binds to metal ions or enzymes, modulating their activity. Additionally, it has the potential to interact with nucleic acids or proteins, thereby influencing their function and stability.

Biological Activity

Research has indicated that Pyridine, 2-methyl-5-(1-methylethoxy)- exhibits several biological activities:

- Antipsychotic Potential : A study highlighted that compounds related to pyridine derivatives have shown promise as antipsychotic agents due to their affinity for dopamine (D2) and serotonin (5-HT1A) receptors. Modifications in the structure can enhance receptor binding profiles while minimizing side effects associated with traditional antipsychotics .

- Inhibitory Effects on Enzymes : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated selective inhibition of human acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .

- Potential Antiviral Properties : Some derivatives have been studied for their antiviral activity, suggesting that modifications to the pyridine structure could yield compounds with therapeutic potential against viral infections.

Case Studies

Several case studies illustrate the biological activity of Pyridine derivatives:

- Study on Antipsychotic Activity : Research showed that certain pyridine-based compounds exhibited significant activity in inhibiting conditioned avoidance responses in animal models. This was linked to their interactions with D2 and 5-HT1A receptors, indicating potential use in treating schizophrenia without causing extrapyramidal side effects .

- Enzyme Inhibition Studies : In vitro studies demonstrated that modifications to the pyridine structure resulted in varying degrees of inhibition against ACC enzymes. Compounds were evaluated based on their IC50 values, showcasing their effectiveness as potential therapeutic agents for metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and properties of Pyridine, 2-methyl-5-(1-methylethoxy)- compared to similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Pyridine, 2-methyl-5-(1-methylethoxy)- | Antipsychotic potential; enzyme inhibition | Unique methyl and methylethoxy groups |

| 2-Methylpyridine | Limited biological activity | Simpler structure |

| 5-Ethoxypyridine | Moderate enzyme interaction | Ethoxy group instead of methylethoxy |

Q & A

Q. What analytical approaches assess compound stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., dealkylation or oxidation) .

- pH Stability : Test solubility and integrity in buffers (pH 1–13) over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.